Bis-(1H-imidazol-2-ylmethyl)-amine
Overview
Description
Bis-(1H-imidazol-2-ylmethyl)-amine: is a chemical compound that features two imidazole rings attached to a central amine group Imidazole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological and chemical properties
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the reaction of imidazole with formaldehyde and subsequent reduction.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of imidazole derivatives.
Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of new functional groups.
Substitution: Substitution reactions can introduce different substituents on the imidazole rings, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Imidazole derivatives with different oxidation states.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Imidazole derivatives with various substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial and anticancer activities. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Bis-(1H-imidazol-2-ylmethyl)-amine exerts its effects involves its interaction with molecular targets and pathways. The imidazole rings can bind to specific enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Similar structure but with a benzene ring instead of an amine group.
1,2-Bis(imidazol-1-ylmethyl)benzene: Another related compound with a different arrangement of imidazole rings.
Uniqueness: Bis-(1H-imidazol-2-ylmethyl)-amine is unique due to its specific arrangement of imidazole rings and the central amine group, which can lead to distinct chemical and biological properties compared to similar compounds.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)-N-(1H-imidazol-2-ylmethyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-2-11-7(10-1)5-9-6-8-12-3-4-13-8/h1-4,9H,5-6H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVIVMHARRVYSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CNCC2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610634 | |
Record name | 1-(1H-Imidazol-2-yl)-N-[(1H-imidazol-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201939-15-3 | |
Record name | 1-(1H-Imidazol-2-yl)-N-[(1H-imidazol-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.